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CAS No.: 6739-34-0

Cat. No.: B8786021

Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction
Propyl cyclohexanecarboxylate (C₁₀H₁₈O₂) is an ester characterized by a propyl group

attached to the carboxylate of a cyclohexane ring. Its molecular structure dictates a unique

spectroscopic fingerprint, which is crucial for its unequivocal identification and for distinguishing

it from isomeric and other related compounds. This guide will systematically dissect the ¹H

NMR, ¹³C NMR, IR, and MS data, offering a rationale for the observed spectral features and

providing standardized protocols for data acquisition.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed

information about the carbon-hydrogen framework of propyl cyclohexanecarboxylate.

¹H NMR Spectroscopy: Probing the Proton Environment
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The ¹H NMR spectrum of propyl cyclohexanecarboxylate is predicted to exhibit distinct

signals corresponding to the various proton environments in the molecule. The electron-

withdrawing effect of the ester carbonyl group and the oxygen atom significantly influences the

chemical shifts of adjacent protons.

Predicted ¹H NMR Spectral Data:

Protons
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

-O-CH₂-CH₂-CH₃ ~ 4.0 Triplet 2H ~ 6.7

-O-CH₂-CH₂-CH₃ ~ 1.6 Sextet 2H ~ 7.0

-O-CH₂-CH₂-CH₃ ~ 0.9 Triplet 3H ~ 7.4

>CH-C=O ~ 2.3 Triplet of triplets 1H ~ 11.2, ~ 3.6

Cyclohexane

(axial)
~ 1.2 - 1.5 Multiplet 5H -

Cyclohexane

(equatorial)
~ 1.6 - 1.9 Multiplet 5H -

Causality Behind Chemical Shifts and Multiplicities:

Propyl Group Protons: The methylene protons alpha to the ester oxygen (-O-CH₂-) are the

most deshielded of the propyl group due to the direct attachment to the electronegative

oxygen atom, hence their predicted downfield chemical shift of around 4.0 ppm.[1] Their

signal appears as a triplet due to coupling with the adjacent methylene protons. The

subsequent methylene protons (-CH₂-) are shifted further upfield (~1.6 ppm) and appear as a

sextet due to coupling with both the alpha-methylene and the terminal methyl protons. The

terminal methyl protons (-CH₃) are the most shielded, resonating at approximately 0.9 ppm

as a triplet.

Cyclohexane Ring Protons: The proton on the carbon alpha to the carbonyl group (>CH-

C=O) is deshielded by the electron-withdrawing nature of the carbonyl and is expected

around 2.3 ppm. Its multiplicity as a triplet of triplets arises from coupling to the two adjacent
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axial and two adjacent equatorial protons on the cyclohexane ring. The remaining ten

protons of the cyclohexane ring will appear as a complex series of overlapping multiplets in

the upfield region (~1.2-1.9 ppm), typical for saturated cyclic systems.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a direct count of the unique carbon environments within the

molecule.

Predicted ¹³C NMR Spectral Data:

Carbon Atom Chemical Shift (δ, ppm)

C=O ~ 176

-O-CH₂-CH₂-CH₃ ~ 65

>CH-C=O ~ 43

Cyclohexane C2, C6 ~ 29

Cyclohexane C3, C5 ~ 25

Cyclohexane C4 ~ 26

-O-CH₂-CH₂-CH₃ ~ 22

-O-CH₂-CH₂-CH₃ ~ 10

Interpretation of the Spectrum:

The carbonyl carbon (C=O) is the most deshielded carbon and will appear at the lowest field,

typically around 176 ppm.[2] The carbon of the methylene group attached to the ester oxygen (-

O-CH₂-) is also significantly deshielded, with a predicted chemical shift of approximately 65

ppm. The methine carbon of the cyclohexane ring attached to the carbonyl group (>CH-C=O) is

expected around 43 ppm. The remaining carbons of the cyclohexane and propyl groups will

appear in the more shielded aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
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Sample Preparation: Dissolve approximately 10-20 mg of propyl cyclohexanecarboxylate
in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-pulse proton spectrum with a 30-degree pulse angle and a relaxation delay

of 1-2 seconds.

Obtain a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

A larger number of scans will be required (typically 128 or more) due to the lower natural

abundance of ¹³C.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

II. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule. The IR spectrum of propyl cyclohexanecarboxylate is dominated by absorptions

arising from the ester functional group and the aliphatic C-H bonds.

Key IR Absorption Bands:
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Functional Group Wavenumber (cm⁻¹) Intensity

C=O (ester) ~ 1735 Strong, Sharp

C-O (ester) ~ 1250-1000 Strong

C-H (sp³) ~ 2930, 2860 Strong

Analysis of the IR Spectrum:

The most prominent feature in the IR spectrum of an aliphatic ester is the strong and sharp

absorption band corresponding to the carbonyl (C=O) stretch, which is expected to appear

around 1735 cm⁻¹.[3] The presence of strong C-O stretching vibrations in the fingerprint region,

typically between 1250 and 1000 cm⁻¹, further confirms the ester functionality.[3] Additionally,

strong C-H stretching absorptions just below 3000 cm⁻¹ are characteristic of the sp³-hybridized

carbons in the propyl and cyclohexane moieties.[4]

Experimental Protocol for IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small drop of neat liquid propyl cyclohexanecarboxylate directly onto the ATR

crystal.

Data Acquisition:

Record the spectrum over the range of 4000-400 cm⁻¹.

Co-add at least 16 scans to improve the signal-to-noise ratio.

Perform a background scan prior to sample analysis.

III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which is invaluable for confirming its identity and deducing its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):
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m/z Predicted Fragment

170 [M]⁺ (Molecular Ion)

129 [M - C₃H₅]⁺

111 [M - OC₃H₇]⁺

83 [C₆H₁₁]⁺

55 [C₄H₇]⁺

Interpretation of the Mass Spectrum:

The molecular ion peak ([M]⁺) for propyl cyclohexanecarboxylate is expected at m/z 170,

corresponding to its molecular weight.[5][6] Common fragmentation pathways for esters include

alpha-cleavage and McLafferty rearrangement.[7] A prominent peak is observed at m/z 129,

which corresponds to the loss of a propyl radical.[5] The base peak is often observed at m/z 83,

resulting from the loss of the propoxycarbonyl group to form the stable cyclohexyl cation.[5]

Another significant fragment at m/z 55 is also commonly observed.[5]

Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of

volatile compounds like propyl cyclohexanecarboxylate.

Sample Preparation: Prepare a dilute solution of propyl cyclohexanecarboxylate (e.g., 100

ppm) in a volatile organic solvent such as dichloromethane or hexane.

GC Conditions:

Use a non-polar capillary column (e.g., DB-5ms).

Employ a temperature program starting at a low temperature (e.g., 50 °C) and ramping up

to a higher temperature (e.g., 250 °C) to ensure good separation.

MS Conditions:

Use electron ionization (EI) at 70 eV.
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Scan a mass range of m/z 40-300.

IV. Structural and Fragmentation Diagrams
Visual representations are crucial for understanding the molecular structure and its behavior

under mass spectrometric analysis.

Molecular Structure of Propyl Cyclohexanecarboxylate
Caption: Molecular structure of propyl cyclohexanecarboxylate.

Key Fragmentation Pathways in Mass Spectrometry
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Caption: Major fragmentation pathways of propyl cyclohexanecarboxylate.

Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a

robust framework for the unequivocal identification and characterization of propyl
cyclohexanecarboxylate. The predicted spectral data, coupled with the detailed experimental

protocols, offer a practical guide for researchers in academic and industrial settings. Adherence

to these methodologies will ensure the generation of high-quality, reliable data, which is

paramount for scientific integrity and the advancement of drug development and chemical

research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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